2-AMINO-7-METHOXY-4-(3,4,5-TRIMETHOXYPHENYL)-4H-CHROMEN-3-YL CYANIDE
Overview
Description
2-Amino-7-methoxy-4-(3,4,5-trimethoxyphenyl)-4H-chromen-3-yl cyanide is a derivative of 4H-chromene, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-methoxy-4-(3,4,5-trimethoxyphenyl)-4H-chromen-3-yl cyanide typically involves a one-pot reaction under microwave irradiation. The reaction conditions often include a temperature of 120°C for about 15 minutes, yielding the desired product with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling and processing the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-methoxy-4-(3,4,5-trimethoxyphenyl)-4H-chromen-3-yl cyanide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the chromene ring.
Reduction: This reaction can reduce the nitrile group to an amine.
Substitution: This reaction can replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-7-methoxy-4-(3,4,5-trimethoxyphenyl)-4H-chromen-3-yl cyanide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its anti-inflammatory and anti-cancer activities.
Medicine: Potential therapeutic agent for treating inflammatory diseases and certain cancers.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-7-methoxy-4-(3,4,5-trimethoxyphenyl)-4H-chromen-3-yl cyanide involves:
Molecular Targets: Inhibition of enzymes like cyclooxygenase (COX) involved in the inflammatory pathway.
Pathways Involved: Suppression of the production of inflammatory mediators such as prostaglandins and nitric oxide.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7-morpholino-4-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carbonitrile
- 2-Amino-7-methoxy-4-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carbonitrile
Uniqueness
2-Amino-7-methoxy-4-(3,4,5-trimethoxyphenyl)-4H-chromen-3-yl cyanide stands out due to its specific substitution pattern, which imparts unique biological activities. Its combination of amino, methoxy, and cyanide groups contributes to its potent anti-inflammatory and anti-cancer properties .
Properties
IUPAC Name |
2-amino-7-methoxy-4-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-23-12-5-6-13-15(9-12)27-20(22)14(10-21)18(13)11-7-16(24-2)19(26-4)17(8-11)25-3/h5-9,18H,22H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLUGYPKQSBGDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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